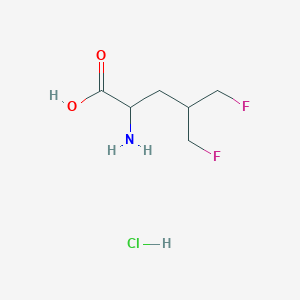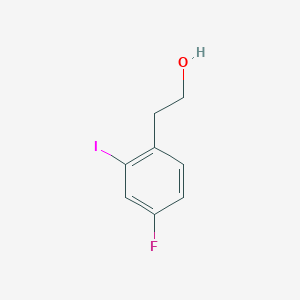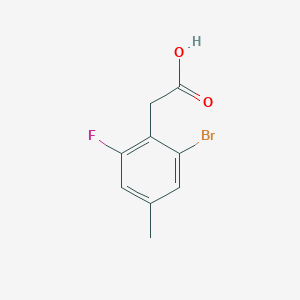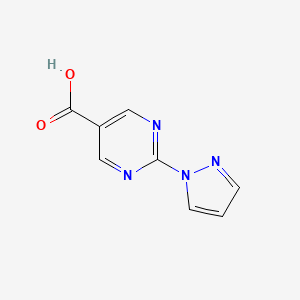![molecular formula C10H19NO2S B13471848 tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)
tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate: is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound belongs to the class of carbamates, which are widely used in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate typically involves the reaction of cyclobutylmethylamine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as methylene chloride or chloroform to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate: This compound has a bromine atom instead of a sulfanyl group, leading to different chemical properties and reactivity.
tert-Butyl N-{[(1r,3r)-3-methylsulfamoyl)cyclobutyl]methyl}carbamate: This compound contains a methylsulfamoyl group, which affects its biological activity and applications.
Propiedades
Fórmula molecular |
C10H19NO2S |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-sulfanylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-7-4-8(14)5-7/h7-8,14H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
IMYVBJPWYLBXJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CC(C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13471783.png)




![1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13471817.png)


![2,2,2-Trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13471832.png)



